tert-Butyl6-amino-1-azaspiro[3.4]octane-1-carboxylate
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Overview
Description
tert-Butyl 6-amino-1-azaspiro[3.4]octane-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-1-azaspiro[3.4]octane-1-carboxylate typically involves the reaction of a suitable azaspirooctane precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for tert-Butyl 6-amino-1-azaspiro[3.4]octane-1-carboxylate are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-1-azaspiro[3.4]octane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azaspirooctane derivatives.
Scientific Research Applications
tert-Butyl 6-amino-1-azaspiro[3.4]octane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-1-azaspiro[3.4]octane-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
tert-Butyl 6-amino-1-azaspiro[3.4]octane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 6-amino-1-azaspiro[3.4]octane-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-6-12(14)5-4-9(13)8-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
OBVRPRABJWWRJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(C2)N |
Origin of Product |
United States |
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